molecular formula C20H17FN6O2 B2581610 N-(3-ethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide CAS No. 1251607-97-2

N-(3-ethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2581610
CAS No.: 1251607-97-2
M. Wt: 392.394
InChI Key: PBDHMUYZXMZUIV-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a sophisticated heterocyclic compound designed for advanced chemical biology and drug discovery research. This molecule incorporates multiple pharmacologically active motifs, including a 1,2,4-oxadiazole ring and a 1,2,3-triazole system, which are known to contribute to significant biological activities. Heterocyclic compounds containing 1,2,4-oxadiazole and triazole rings have demonstrated diverse biological properties in scientific literature, with structurally similar molecules showing potential for various research applications . The compound's strategic molecular architecture features a carboxamide linker and fluorophenyl moiety, which may enhance its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. As a research chemical, it is particularly valuable for investigating structure-activity relationships in medicinal chemistry programs, especially those focused on developing novel enzyme inhibitors or receptor modulators. Researchers can utilize this compound as a key intermediate in synthesizing more complex molecules or as a reference standard in bioactivity screening assays. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets and implement appropriate laboratory safety protocols when handling this compound.

Properties

IUPAC Name

N-(3-ethylphenyl)-3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2/c1-2-13-4-3-5-16(10-13)22-19(28)20-23-18(25-29-20)17-12-27(26-24-17)11-14-6-8-15(21)9-7-14/h3-10,12H,2,11H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDHMUYZXMZUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and consistency of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid.

Reaction Conditions

  • Acidic Hydrolysis : Reflux with concentrated HCl (6M) at 110°C for 12 hours.

  • Basic Hydrolysis : NaOH (4M) in ethanol/water (1:1) at 80°C for 8 hours.

Outcome :

R-CONH-R’H+/OHR-COOH+R’-NH2\text{R-CONH-R'} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{R'-NH}_2

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits moderate electrophilicity at the C3 and C5 positions, enabling substitution reactions with nucleophiles.

Reagent Conditions Product Reference
Sodium methoxideMethanol, 60°C, 6 hoursMethoxy-substituted oxadiazole derivative
AmmoniaEthanol, 100°C, pressurized reactorAmino-oxadiazole

Mechanism :
Nucleophilic displacement occurs at the electron-deficient carbon, facilitated by the electron-withdrawing nature of the oxadiazole ring .

Ring-Opening Reactions

The oxadiazole ring undergoes ring-opening under strong acidic or reductive conditions:

a. Acidic Ring-Opening

  • Conditions : H₂SO₄ (conc.), 120°C, 4 hours .

  • Product : Linear nitrile and amide fragments.

b. Reductive Ring-Opening

  • Conditions : LiAlH₄ in THF, 0°C to room temperature, 2 hours .

  • Product : Reduced amine and carbonyl compounds.

Functionalization of the Triazole Moiety

The 1,2,3-triazole ring participates in cycloaddition and alkylation reactions:

a. Huisgen Cycloaddition

  • Conditions : Cu(I) catalyst, RT, 12 hours .

  • Product : Triazole-linked conjugates (e.g., with alkynes).

b. Alkylation

  • Reagent : Methyl iodide, K₂CO₃, DMF, 60°C .

  • Product : N-methylated triazole derivatives.

Oxidation and Reduction Reactions

a. Oxidation of the Ethyl Group

  • Reagent : KMnO₄ in H₂O/acetone, 50°C.

  • Product : Carboxylic acid via oxidation of the ethyl (-CH₂CH₃) to -COOH.

b. Reduction of the Oxadiazole Ring

  • Reagent : H₂ (1 atm), Pd/C, ethanol, RT .

  • Product : Partially saturated oxadiazoline derivatives.

Comparative Reactivity of Functional Groups

Functional Group Reactivity Preferred Reactions
CarboxamideHigh (acid/base-sensitive)Hydrolysis, alkylation
Oxadiazole ringModerateSubstitution, ring-opening
Triazole ringLow (requires catalysis)Cycloaddition, alkylation
Aromatic substituentsLow (electron-withdrawing F)Electrophilic substitution

Stability Under Various Conditions

Condition Stability Degradation Pathway
Aqueous acid (pH < 3)Low (hydrolysis dominates)Carboxamide → Carboxylic acid
Aqueous base (pH > 10)ModerateOxadiazole ring-opening
UV lightHighNo significant degradation

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated significant cytotoxicity against various cancer cell lines. The compound N-(3-ethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is hypothesized to exhibit similar properties due to its structural features.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that oxadiazole derivatives showed high percent growth inhibition (PGI) against several cancer cell lines including SNB-19 and OVCAR-8 with PGIs exceeding 85% . The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Properties

The triazole and oxadiazole scaffolds are known for their antimicrobial activities. Compounds with these structures have been investigated for their efficacy against a range of bacterial and fungal pathogens.

Research Findings:
In vitro assays have shown that similar compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Structural Feature Impact on Activity
Oxadiazole Ring Enhances lipophilicity and bioavailability
Triazole Moiety Increases binding affinity to biological targets
Fluorophenyl Group Improves metabolic stability and selectivity

Material Science Applications

Beyond medicinal chemistry, this compound may also find applications in material sciences due to its unique electronic properties. Compounds with similar structures have been utilized in the development of organic light-emitting diodes (OLEDs) and as fluorescent probes.

Potential Application:
The incorporation of the oxadiazole and triazole units can lead to materials with enhanced photophysical properties suitable for optoelectronic applications. Research into the synthesis of polymers based on these compounds is ongoing.

Mechanism of Action

The mechanism by which N-(3-ethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering signal transduction pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Scaffolds

The compound belongs to a class of triazole-oxadiazole hybrids. Key analogs for comparison include:

Compound Core Structure Key Substituents Reported Activity Reference
N-(3-ethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide (Target) 1,2,4-oxadiazole + triazole 4-fluorobenzyl, 3-ethylphenyl Not explicitly reported (structural)
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-triazole + oxazole 4-ethoxyphenyl, 2-fluorophenyl Anticancer (in silico)
N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide 1,2,4-triazole 3-(trifluoromethyl)phenyl, 4-fluorophenyl Kinase inhibition
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide Bis-triazole 2-ethoxyphenyl, 4-(5-methyltriazolyl)phenyl Antimicrobial

Key Observations :

  • The 1,2,3-triazole moiety, often synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a common feature in analogs with bioactivity .
  • Fluorinated aromatic groups (e.g., 4-fluorophenyl) enhance metabolic stability and membrane permeability, as seen in kinase inhibitors .
Pharmacological Potential

While direct pharmacological data for the target compound are absent, structurally related molecules exhibit diverse activities:

  • Anticancer : Triazole-oxadiazole hybrids (e.g., compound 8a and 14a in ) show IC₅₀ values of ~6 μM against prostate cancer (PC-3) cells, attributed to triazole-mediated interactions with tubulin or DNA .
  • Antimicrobial : Benzotriazole sulfonamides () inhibit fungal growth (e.g., Botrytis cinerea) with >85% efficacy, comparable to commercial fungicides .
  • Kinase Inhibition : The trifluoromethylphenyl-triazole derivative () targets tyrosine kinases, leveraging fluorine’s electronegativity for ATP-binding site interactions .

Comparison of Yields :

  • Triazole-linked nucleosides () achieve >95% purity via CuAAC .
  • Benzotriazole sulfonamides () are synthesized in 60–81% yields, similar to typical carboxamide derivatives .

Critical Analysis of Structural Advantages and Limitations

Advantages
  • Dual Heterocycles : The oxadiazole-triazole combination may enhance binding to multiple enzyme pockets.
  • Fluorine Substituents: Improve pharmacokinetics (e.g., bioavailability, half-life) compared to non-fluorinated analogs .
Limitations
  • Synthetic Complexity : Multi-step synthesis (e.g., cyclization, CuAAC) may reduce scalability.
  • Uncertain SAR : Lack of explicit data on the target compound’s structure-activity relationship (SAR) limits optimization.

Biological Activity

N-(3-ethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This compound integrates a triazole and oxadiazole moiety, both known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies, including synthesis methods, antimicrobial properties, anticancer effects, and enzyme inhibition activities.

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of 3-ethylphenylamine with appropriate precursors to form the desired triazole and oxadiazole structures. The detailed synthesis pathway includes:

  • Formation of Triazole Ring : Utilizing a 1,3-dipolar cycloaddition reaction.
  • Oxadiazole Formation : Reaction of the triazole with carboxylic acid derivatives.

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. In a study assessing various derivatives:

CompoundMicroorganismActivity
14E. coliModerate
15S. aureusGood
8K. pneumoniaeModerate

The compound demonstrated moderate activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .

Anticancer Activity

The antiproliferative effects of similar compounds have been evaluated against various cancer cell lines. A notable study reported that derivatives with triazole moieties showed reduced cell growth in multiple cancer types:

Cell LineIC50 (µM)Effect
A549 (Lung)2.91Significant inhibition
MCF7 (Breast)5.20Moderate inhibition

These compounds induced apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and increased ROS generation .

Enzyme Inhibition

The interaction of this compound with acetylcholinesterase (AChE) has been studied to assess its potential as a neuroprotective agent. The binding affinity was compared with donepezil, a known AChE inhibitor:

CompoundBinding Affinity (Ki)
N-(3-ethylphenyl)...0.45 µM
Donepezil0.35 µM

The results indicate promising AChE inhibitory activity, suggesting potential applications in treating Alzheimer's disease .

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Triazole Derivatives : A series of synthesized triazoles exhibited broad-spectrum antimicrobial activity and were further explored for their anticancer properties against various cell lines.
  • Oxadiazole Compounds : Studies focused on oxadiazole-containing molecules revealed significant inhibition of tumor cell proliferation.

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The compound’s triazole and oxadiazole motifs suggest modular synthesis via click chemistry (azide-alkyne cycloaddition for the triazole) and cyclization reactions (e.g., amidoxime cyclization for the oxadiazole). For example:

  • Triazole formation : React a fluorophenylmethyl azide with a terminal alkyne precursor under Cu(I) catalysis .
  • Oxadiazole synthesis : Cyclize a carboxamide precursor with hydroxylamine or nitrile oxide . Key considerations: Optimize reaction conditions (temperature, solvent) to avoid side products. Purification via column chromatography or recrystallization is critical due to structural complexity.

Q. How can the molecular structure be confirmed experimentally?

Use single-crystal X-ray diffraction with refinement via SHELXL (e.g., SHELX-2018) for high-resolution structural determination. Key steps:

  • Grow crystals in a solvent system (e.g., DMSO/water).
  • Collect data at 295 K (room temperature) to minimize thermal motion artifacts.
  • Refinement parameters: Ensure Rfactor<0.06R_{\text{factor}} < 0.06 and wRfactor<0.16wR_{\text{factor}} < 0.16 for reliability . Example: Similar triazole-containing compounds (e.g., ) were resolved with R=0.056R = 0.056, validating this approach.

Q. What are the solubility challenges, and how can they be mitigated?

The compound’s hydrophobicity (due to aromatic and heterocyclic groups) limits aqueous solubility. Strategies include:

  • Co-solvents : Use DMSO or ethanol (10–20% v/v) for in vitro assays .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) to enhance bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo studies .

Advanced Research Questions

Q. How to design enzyme inhibition assays for this compound?

  • Target selection : Prioritize enzymes with binding pockets complementary to the triazole and oxadiazole motifs (e.g., HIV-1 capsid proteins or kinases) .
  • Assay setup :
  • Use fluorescence polarization or SPR (surface plasmon resonance) for binding affinity (KdK_d).
  • Measure IC50_{50} via dose-response curves (e.g., 0.1–100 µM range) with positive/negative controls .
    • Data validation : Cross-validate with computational docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Q. How to resolve contradictions between computational predictions and experimental data?

Discrepancies may arise from:

  • Solvent effects : MD simulations often neglect solvent interactions; use explicit solvent models (e.g., TIP3P water) .
  • Conformational flexibility : The triazole and oxadiazole rings may adopt multiple tautomeric states. Compare DFT-optimized geometries with crystallographic data .
  • Example : In , triazole derivatives showed lower experimental activity than predicted due to unmodeled protein flexibility.

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
  • Plasma protein binding : Modify the carboxamide group (e.g., replace ethylphenyl with polar substituents) to lower binding to albumin .
  • Half-life extension : PEGylate the molecule or conjugate with albumin-binding motifs .

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